Ethyl-6'-amino-3',5-dimethyl-2-oxo-1'-phenyl-1'h-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate
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Overview
Description
Ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a pyrazole derivative with an indole derivative, followed by cyclization to form the spiro compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography might be employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and are known for their antimicrobial and anticancer activities.
Imidazoles: Another class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness
Ethyl 6-amino-3,5’-dimethyl-2’-oxo-1-phenyl-1,1’,3’,4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3’-(2’H)-indole)-5-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 6'-amino-3',5-dimethyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate |
InChI |
InChI=1S/C24H22N4O4/c1-4-31-22(29)19-20(25)32-21-18(14(3)27-28(21)15-8-6-5-7-9-15)24(19)16-12-13(2)10-11-17(16)26-23(24)30/h5-12H,4,25H2,1-3H3,(H,26,30) |
InChI Key |
HDMOEFCHVLJEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)C)NC3=O)C(=NN2C5=CC=CC=C5)C)N |
Origin of Product |
United States |
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